molecular formula C6H16SSi B082900 1-Propanethiol, 3-trimethylsilyl- CAS No. 13399-93-4

1-Propanethiol, 3-trimethylsilyl-

Cat. No.: B082900
CAS No.: 13399-93-4
M. Wt: 148.34 g/mol
InChI Key: HCZBMENVWKFZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanethiol, 3-trimethylsilyl-, also known as 1-Propanethiol, 3-trimethylsilyl-, is a useful research compound. Its molecular formula is C6H16SSi and its molecular weight is 148.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanethiol, 3-trimethylsilyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanethiol, 3-trimethylsilyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Polymer Analysis

1-Propanethiol, 3-trimethylsilyl- and its derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of various organic compounds. They are utilized in palladium-catalyzed reactions, cyclopropanation, and [4+2] cycloaddition reactions, demonstrating their versatility in forming complex molecular structures (Labrecque & Chan, 2001). Moreover, these compounds are instrumental in polymer analysis. For instance, trimethylsilyl end groups have been used in NMR spectroscopy for determining the molar masses of polymers with high precision, highlighting the method's utility in polymer science (Päch et al., 2010).

Catalysis and Material Science

The trimethylsilyl group also finds applications in catalysis and material science. For example, trimethylsilyl-functionalized surfaces have been developed to increase the catalytic activity in dehydration reactions, such as the dehydration of 1,2-propanediol, showcasing the importance of surface functionalization in catalysis (Ellis et al., 2016). This functionalization approach offers a pathway to enhance the efficiency of catalytic processes, thereby contributing to the development of more effective catalysts.

Advanced Material Development

The synthesis and functionalization of materials with trimethylsilyl groups have led to advancements in membrane technology and materials science. Poly(1-trimethylsilyl-1-propyne) (PTMSP) is a notable example, characterized by its exceptionally high gas permeability, which makes it suitable for applications in gas separation technologies. The unique properties of PTMSP and related polymers have been extensively explored for their potential in enhancing the performance of separation membranes, highlighting the role of trimethylsilyl groups in the development of advanced materials (Nagai et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Mercaptopropyltrimethoxysilane is the surface of various materials, including metals and nanoparticles . It is often used as a conjunction reagent to immobilize a variety of nanoparticles .

Mode of Action

3-Mercaptopropyltrimethoxysilane interacts with its targets through the formation of covalent bonds. The thiol group in the compound has a strong affinity for certain metals, allowing it to form strong covalent bonds . This interaction results in the formation of a self-assembled monolayer (SAM) on the surface of the target .

Biochemical Pathways

For instance, it can be used to modify the surface of materials, thereby affecting their chemical and physical properties .

Result of Action

The primary result of 3-Mercaptopropyltrimethoxysilane’s action is the modification of the surface of its target. This can lead to a variety of effects, depending on the specific application. For example, it can be used to protect against corrosion on quaternary bronze in urban atmospheres . It can also be used to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Action Environment

The action, efficacy, and stability of 3-Mercaptopropyltrimethoxysilane can be influenced by various environmental factors. For instance, the presence of certain metals can enhance the compound’s ability to form covalent bonds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .

Properties

IUPAC Name

3-trimethylsilylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBMENVWKFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158444
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13399-93-4
Record name 1-Propanethiol, 3-trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.